Flutamide-d7

Description

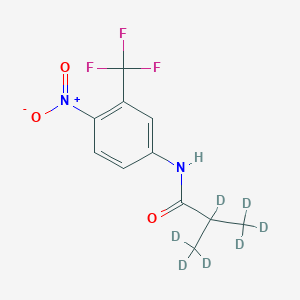

Structure

3D Structure

Properties

IUPAC Name |

2,3,3,3-tetradeuterio-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-7-3-4-9(16(18)19)8(5-7)11(12,13)14/h3-6H,1-2H3,(H,15,17)/i1D3,2D3,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXKFYHWDHIYRV-NWOXSKRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Flutamide-d7: A Technical Guide for Researchers

Flutamide-d7 is the deuterated analog of Flutamide, a nonsteroidal antiandrogen medication primarily utilized in the treatment of prostate cancer.[1] This stable isotope-labeled version serves as an invaluable tool in analytical and pharmacokinetic research, particularly as an internal standard for the precise quantification of Flutamide in biological samples using mass spectrometry and liquid chromatography.[2] The incorporation of deuterium atoms enhances its utility in metabolic studies and therapeutic drug monitoring.[2][3]

Chemical Structure and Properties

This compound is structurally similar to Flutamide, with the key difference being the substitution of seven hydrogen atoms with deuterium. Its chemical identity is well-defined by its IUPAC name, 2-(methyl-d3)-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide-2,3,3,3-d4, and its CAS number, 223134-72-3.[4]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,3,3,3-tetradeuterio-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide | [5] |

| Synonyms | Niftolide-d7, SCH 13521-d7 | [3][4] |

| CAS Number | 223134-72-3 | [4] |

| Molecular Formula | C₁₁H₄D₇F₃N₂O₃ | [4][6] |

| Molecular Weight | 283.25 g/mol | [5][6] |

| Purity | ≥99% deuterated forms (d₁-d₇) | [4] |

| Solubility | Soluble in Methanol | [4] |

| Storage | -20°C | [4] |

| Stability | ≥ 4 years | [4] |

Mechanism of Action

Flutamide, and by extension this compound, functions as a competitive antagonist of the androgen receptor (AR). Androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), play a crucial role in the growth and proliferation of prostate cells, including cancerous ones.[7] Flutamide and its active metabolite, 2-hydroxyflutamide, bind to the AR, preventing androgens from binding and subsequently inhibiting the receptor's translocation to the nucleus and its modulation of gene expression that promotes cell growth.[7][8]

Flutamide itself is considered a prodrug, as it is metabolized in the liver by cytochrome P450 enzymes, primarily CYP1A2 and CYP3A4, to the more active 2-hydroxyflutamide.[4][8]

Below is a diagram illustrating the signaling pathway of androgen action and its inhibition by Flutamide.

Quantitative Physicochemical Data

The following table summarizes key computed physicochemical properties of this compound.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 3.3 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 3 | [5] |

| Exact Mass | 283.11611392 Da | [5] |

| Monoisotopic Mass | 283.11611392 Da | [5] |

| Topological Polar Surface Area | 74.9 Ų | [5] |

| Heavy Atom Count | 21 | [5] |

Experimental Protocols

Synthesis of Flutamide

A general method for the synthesis of Flutamide involves the N-acylation of 3-(trifluoromethyl)-4-nitroaniline. This procedure can be adapted for microscale synthesis in an introductory organic chemistry laboratory setting.[9]

General Protocol:

-

Dissolve 3-(trifluoromethyl)-4-nitroaniline in a suitable solvent.

-

Add isobutyryl chloride dropwise to the solution.

-

The reaction proceeds via nucleophilic acyl substitution, where the amine group of the aniline derivative attacks the carbonyl carbon of the acid chloride.

-

The resulting product, Flutamide, can be purified by recrystallization.

-

The product can be characterized using spectroscopic methods such as Infrared (IR) spectroscopy to observe functional group transformations and ¹H NMR to analyze the aromatic proton coupling and shielding/deshielding effects.[9]

Quantification of Flutamide in Biological Samples using LC-MS with this compound as an Internal Standard

This compound is commonly used as an internal standard for the accurate quantification of Flutamide in biological matrices like plasma or urine.[2]

General Workflow:

-

Sample Preparation:

-

Spike a known concentration of this compound into the biological sample.

-

Perform a protein precipitation step, typically with a cold organic solvent like acetonitrile.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject the prepared sample into a liquid chromatography-mass spectrometry system.

-

Separate Flutamide and this compound from other matrix components using a suitable C18 column and a gradient elution with a mobile phase consisting of, for example, water with formic acid and acetonitrile.

-

Detect and quantify the parent and deuterated compounds using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the peak area ratio of Flutamide to this compound.

-

Generate a calibration curve using standards with known concentrations of Flutamide and a constant concentration of this compound.

-

Determine the concentration of Flutamide in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

The following diagram illustrates a typical workflow for the quantification of Flutamide using this compound.

Biological Activities and Applications

Flutamide is cytotoxic to prostate cancer cells, with reported IC₅₀ values of 98.8 µM and 81.8 µM for PC3 and LNCaP cells, respectively.[4] In vivo studies have shown that Flutamide can reduce tumor growth in mouse xenograft models.[4] Formulations containing Flutamide have been used in the treatment of prostate cancer.[4]

The deuteration in this compound can potentially affect its pharmacokinetic and metabolic profiles, a phenomenon that has garnered attention in drug development.[3] While primarily used as an internal standard, the impact of deuterium substitution on the pharmacokinetics of pharmaceuticals is an active area of research.[3]

References

- 1. Flutamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | C11H11F3N2O3 | CID 10802904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. What is the mechanism of Flutamide? [synapse.patsnap.com]

- 8. Flutamide - BioPharma Notes [biopharmanotes.com]

- 9. researchgate.net [researchgate.net]

Flutamide-d7: A Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key data and experimental protocols associated with the Certificate of Analysis (CoA) for Flutamide-d7. This deuterated analog of Flutamide serves as a critical internal standard for its quantification in various biological matrices. Understanding the purity, identity, and stability of this standard is paramount for accurate and reproducible research in drug development and metabolism studies.

Quantitative Data Summary

The following tables summarize the essential quantitative data for this compound, compiled from various suppliers and databases. This information is fundamental to verifying the quality and suitability of the material for experimental use.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 223134-72-3 | [1][2][3] |

| Molecular Formula | C₁₁H₄D₇F₃N₂O₃ | [1][2][4] |

| Molecular Weight | 283.25 g/mol | [4][5][6] |

| Exact Mass | 283.116 Da | [5][6] |

| Purity (Deuterated Forms) | ≥99% (d₁-d₇) | [1] |

| Appearance | Solid | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 4 years | [1] |

Table 2: Solubility

| Solvent | Solubility |

| Methanol | Soluble[1] |

Experimental Protocols

Detailed experimental protocols are crucial for understanding how the data on the Certificate of Analysis was generated. While specific protocols for this compound are often proprietary, the following sections describe the general methodologies employed for the analysis of Flutamide and its deuterated analogs.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for determining the purity of this compound and quantifying any impurities. A typical reversed-phase HPLC method for Flutamide analysis is outlined below.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase column, such as a Luna-C18.[7]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.05 M phosphate buffer, pH 4.0) and an organic solvent (e.g., acetonitrile). A common mobile phase composition is a 50:50 (v/v) mixture of phosphate buffer and acetonitrile.[7]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of 240 nm.[7]

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as methanol, and then diluted to an appropriate concentration for analysis.[7]

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is used to confirm the molecular weight of this compound and to determine its isotopic enrichment. This is critical for its use as an internal standard.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Analysis Mode: The analysis can be performed in either positive or negative ion mode.

-

Data Acquisition: Full scan mass spectra are acquired to confirm the molecular ion of this compound.

-

Isotopic Enrichment Analysis: The relative intensities of the mass peaks corresponding to the different deuterated forms (d₀ to d₇) are measured to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound and verifying the positions of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer.

-

Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or Chloroform-d.

-

¹H NMR: The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the isotopic labeling.

-

¹³C NMR: The carbon signals will show characteristic splitting patterns due to coupling with deuterium, providing further structural confirmation.

Visualizations

The following diagrams illustrate key aspects of this compound and its analysis.

Caption: Relationship between Flutamide and this compound.

Caption: Quality Control Workflow for this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - CAS - 223134-72-3 | Axios Research [axios-research.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C11H11F3N2O3 | CID 10802904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS 223143-72-3 | LGC Standards [lgcstandards.com]

- 7. latamjpharm.org [latamjpharm.org]

Commercial Suppliers and Technical Guide for Flutamide-d7

This technical guide provides an in-depth overview of commercial suppliers of Flutamide-d7, its technical specifications, and detailed experimental protocols for its use in a research setting. The guide is intended for researchers, scientists, and professionals in drug development who require a stable isotope-labeled internal standard for the quantitative analysis of flutamide.

Introduction to this compound

This compound is a deuterated analog of flutamide, a nonsteroidal antiandrogen medication primarily used in the treatment of prostate cancer.[1] Flutamide functions by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR), thereby preventing the growth of androgen-dependent prostate cancer cells.[2][3] this compound, with a deuterium enrichment of ≥99%, serves as an ideal internal standard for bioanalytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of flutamide in biological matrices.[4] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability during sample preparation and analysis, ensuring high accuracy and precision in pharmacokinetic and metabolic studies.[5]

Commercial Suppliers of this compound

Several commercial suppliers offer this compound for research purposes. The following table summarizes the key technical data and ordering information from prominent vendors.

| Supplier | CAS Number | Molecular Formula | Formula Weight ( g/mol ) | Purity/Isotopic Enrichment | Physical Format | Storage | Stability |

| Cayman Chemical | 223134-72-3[4] | C₁₁H₄D₇F₃N₂O₃[4] | 283.3[4] | ≥99% deuterated forms (d₁-d₇)[4] | Solid[4] | -20°C[4] | ≥ 4 years[4] |

| MedChemExpress | 223134-72-3[6] | C₁₁H₄D₇F₃N₂O₃[6] | 283.25[6] | Not specified | Not specified | Refer to Certificate of Analysis[6] | Not specified |

| Santa Cruz Biotechnology | 223143-72-3[7] | C₁₁H₄D₇F₃N₂O₃[7] | 283.25[7] | Not specified | Not specified | Not specified | Not specified |

| Axios Research | 223134-72-3[8] | C₁₁H₄D₇F₃N₂O₃[8] | 283.26[8] | Not specified | Not specified | Not specified | Not specified |

| Veeprho | 223134-72-3 | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

Note: While the CAS number 223134-72-3 is more commonly cited, some suppliers may list this compound under the CAS number 223143-72-3.

Experimental Protocols

The following is a representative, detailed methodology for the quantitative analysis of flutamide in rat plasma using this compound as an internal standard by LC-MS/MS. This protocol is a composite based on established bioanalytical methods for flutamide and similar small molecules.[1][9][10]

Preparation of Stock and Working Solutions

-

Flutamide Stock Solution (1 mg/mL): Accurately weigh 10 mg of flutamide reference standard and dissolve it in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Flutamide Working Solutions: Prepare a series of working solutions for calibration standards by serially diluting the flutamide stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 10 ng/mL to 10,000 ng/mL.

-

This compound IS Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Prepare calibration standards in blank rat plasma at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL by spiking the appropriate flutamide working solution into the blank plasma (e.g., add 10 µL of a 100 ng/mL working solution to 990 µL of blank plasma to get a 1 ng/mL standard).

-

Quality Control (QC) Samples: Prepare QC samples in blank rat plasma at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the same manner as the calibration standards, but from a separately prepared flutamide stock solution.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (unknown, calibration standard, or QC), add 20 µL of the this compound IS working solution (100 ng/mL) and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[9]

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A suitable gradient to separate flutamide from endogenous plasma components (e.g., start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Ionization Mode: ESI in negative ion mode.[2]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Flutamide: Precursor ion (Q1) m/z 275.1 → Product ion (Q3) [To be optimized, but a potential fragment could be based on the loss of the propanamide group].

-

This compound: Precursor ion (Q1) m/z 282.1 → Product ion (Q3) [To be optimized, corresponding to the same fragmentation as flutamide].

-

Data Analysis and Quantification

-

Integrate the peak areas for both flutamide and this compound for each sample.

-

Calculate the peak area ratio of flutamide to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of flutamide in the unknown and QC samples from the calibration curve.

Signaling Pathways and Mechanisms of Action

Flutamide exerts its therapeutic and toxic effects through interactions with multiple cellular signaling pathways. The following diagrams illustrate these key pathways.

Caption: Flutamide competitively inhibits the androgen receptor signaling pathway.

Flutamide acts as a competitive antagonist at the androgen receptor (AR).[2] Normally, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm, causing the dissociation of heat shock proteins (HSPs), receptor dimerization, and translocation to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that promote prostate cell growth and survival.[2] Flutamide blocks this pathway by binding to the AR and preventing androgens from binding, thereby inhibiting the downstream signaling cascade.[3]

Caption: Flutamide activates the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Flutamide has been identified as a ligand for the aryl hydrocarbon receptor (AhR).[11][12] Upon binding to the cytosolic AhR, flutamide induces a conformational change that allows the AhR to translocate to the nucleus and form a heterodimer with the ARNT protein. This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, upregulating the expression of metabolic enzymes like CYP1A1 and CYP1A2, and signaling molecules such as TGF-β1.[11] This activation of AhR signaling is thought to contribute to some of the hepatotoxic effects of flutamide.[12]

Caption: Flutamide perturbs the Nrf2/HO-1 antioxidant pathway.

Flutamide-induced hepatotoxicity is associated with oxidative stress and mitochondrial dysfunction.[13] The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. At low concentrations, flutamide may induce a protective response by activating Nrf2, which upregulates the antioxidant enzyme Heme Oxygenase-1 (HO-1).[13] However, at higher, clinically relevant concentrations, flutamide can inhibit the Nrf2 pathway, leading to decreased HO-1 expression, increased reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, hepatic cell death.[13][14]

References

- 1. researchgate.net [researchgate.net]

- 2. Flutamide metabolism in four different species in vitro and identification of flutamide metabolites in human patient urine by high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Bioanalytical method development, validation and quantification of flutamide in spiked rat plasma by using high-performance liquid chromatography | Semantic Scholar [semanticscholar.org]

- 4. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of in Vitro Bioactivation of Flutamide and Its Cyano Analogue: Evidence for Reductive Activation by Human NADPH:Cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 11. latamjpharm.org [latamjpharm.org]

- 12. agilent.com [agilent.com]

- 13. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples : Oriental Journal of Chemistry [orientjchem.org]

- 14. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Isotopic Purity of Flutamide-d7

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthesis and isotopic purity analysis of Flutamide-d7. This compound, a deuterated analog of the nonsteroidal antiandrogen Flutamide, serves as a critical internal standard for the quantification of Flutamide in biological matrices by mass spectrometry[1]. The incorporation of seven deuterium atoms offers a distinct mass shift, enabling precise differentiation from the unlabeled drug. This guide details a robust synthetic pathway and outlines the essential analytical methodologies, including mass spectrometry and NMR spectroscopy, for the verification of its isotopic enrichment and chemical purity.

Synthesis of this compound (C₁₁H₄D₇F₃N₂O₃)

The synthesis of heptadeuterated Flutamide is achieved through a multi-step process, beginning with a deuterated isopropyl precursor and culminating in a condensation reaction with the aromatic amine core. The most commonly cited pathway involves the preparation of deuterated isobutyryl chloride, which then acylates 4-nitro-3-(trifluoromethyl)aniline[2].

Synthetic Pathway Overview

The synthesis initiates with the formation of a Grignard reagent from deuterated isopropyl bromide. This is followed by carboxylation to yield deuterated isobutyric acid, which is then converted to its acyl chloride derivative. The final step is the condensation of this acyl chloride with 4-nitro-3-(trifluoromethyl)aniline to produce this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Step 1: Synthesis of Isobutyric-d7 Acid

-

To a flame-dried, three-necked flask under an inert atmosphere (Argon), add magnesium turnings in anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of isopropyl-d7 bromide in anhydrous THF to initiate the Grignard reaction. Maintain a gentle reflux.

-

After the magnesium is consumed, cool the resulting Grignard reagent (II) in an ice bath.

-

Bubble dry carbon dioxide (CO₂) gas through the solution or pour the solution over crushed dry ice.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and acidify with dilute hydrochloric acid (HCl).

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield isobutyric-d7 acid (III)[2].

Step 2: Synthesis of Isobutyryl-d7 Chloride

-

In a flask equipped with a reflux condenser and a gas trap, combine the isobutyric-d7 acid (III) obtained from the previous step with an excess of oxalyl chloride or thionyl chloride.

-

A catalytic amount of N,N-dimethylformamide (DMF) may be added if using oxalyl chloride.

-

Gently heat the mixture to initiate the reaction, as evidenced by gas evolution.

-

After the reaction subsides, distill the mixture to remove excess reagent and isolate the pure isobutyryl-d7 chloride (IV)[2].

Step 3: Synthesis of this compound

-

Dissolve 4-nitro-3-(trifluoromethyl)aniline (V) in a suitable solvent such as pyridine or dichloromethane containing a base like triethylamine[3][4].

-

Cool the solution in an ice bath.

-

Slowly add the isobutyryl-d7 chloride (IV) dropwise to the cooled solution[2].

-

Allow the reaction mixture to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC)[3].

-

Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product[5][6].

Data Summary: Synthesis

| Step | Starting Material(s) | Key Reagents | Product | Typical Yield (%) |

| 1 | Isopropyl-d7 Bromide | Mg, THF, CO₂ | Isobutyric-d7 Acid | 75-85 |

| 2 | Isobutyric-d7 Acid | Oxalyl Chloride or Thionyl Chloride | Isobutyryl-d7 Chloride | 80-90 |

| 3 | Isobutyryl-d7 Chloride, 4-Nitro-3-(trifluoromethyl)aniline | Pyridine or Triethylamine | This compound | 70-80 |

Note: Yields are estimates based on analogous non-deuterated syntheses and may vary.

Isotopic Purity Analysis

The determination of isotopic purity is paramount to confirm the level of deuterium incorporation and to ensure the reliability of this compound as an internal standard. The primary techniques for this analysis are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Workflow

The synthesized this compound is subjected to a rigorous analytical workflow to confirm its identity, chemical purity, and isotopic enrichment.

Caption: Workflow for isotopic purity and structural confirmation.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the definitive technique for quantifying isotopic distribution[7].

Experimental Protocol (LC-MS/MS):

-

Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable solvent like methanol or acetonitrile[1].

-

Chromatography: Inject the sample into a UHPLC system to separate the analyte from any potential impurities[7]. A common column is a C18 reverse-phase column.

-

Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Time-of-Flight, TOF) operating in electrospray ionization (ESI) negative or positive mode[8][9].

-

Data Analysis:

-

Acquire the full scan mass spectrum for the chromatographic peak corresponding to this compound.

-

Generate Extracted Ion Chromatograms (EICs) for the theoretical masses of each isotopic species, from d0 (unlabeled) to d7[7].

-

Integrate the peak area for each EIC.

-

Calculate the isotopic purity by expressing the peak area of the d7 species as a percentage of the sum of the areas for all isotopic species (d0 through d7).

-

Data Summary: Expected Mass-to-Charge Ratios

| Isotopic Species | Formula | Exact Mass (Monoisotopic) | Expected m/z [M-H]⁻ |

| Flutamide-d0 | C₁₁H₁₁F₃N₂O₃ | 276.07 | 275.06 |

| Flutamide-d1 | C₁₁H₁₀DF₃N₂O₃ | 277.08 | 276.07 |

| ... | ... | ... | ... |

| This compound | C₁₁H₄D₇F₃N₂O₃ | 283.11 | 282.10 |

Note: The molecular weight of this compound is 283.25[10]. The table shows representative monoisotopic masses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides structural confirmation and verifies the specific sites of deuterium incorporation.

Experimental Protocol (¹H and ²H NMR):

-

Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆).

-

¹H NMR Analysis: Acquire a standard proton NMR spectrum. The absence or significant reduction of signals corresponding to the isopropyl methyl and methine protons confirms successful deuteration. The aromatic proton signals should remain unchanged.

-

²H NMR Analysis: Acquire a deuterium NMR spectrum. The presence of signals in regions corresponding to the deuterated isopropyl group provides direct evidence of deuterium incorporation.

-

¹³C NMR Analysis: In the ¹³C NMR spectrum, carbons attached to deuterium will show characteristic splitting patterns (due to C-D coupling) and potentially altered chemical shifts compared to the unlabeled compound[11].

Data Summary: Expected ¹H NMR Signal Changes

| Protons | Unlabeled Flutamide (δ, ppm) | Expected in this compound |

| Isopropyl -CH₃ (6H) | ~1.3 (doublet) | Signal absent or greatly diminished |

| Isopropyl -CH (1H) | ~3.0 (septet) | Signal absent or greatly diminished |

| Aromatic -CH (3H) | ~7.7 - 8.2 (multiplets) | Signals present and unchanged |

| Amide -NH (1H) | ~8.5 (singlet) | Signal present and unchanged |

Note: Chemical shifts (δ) are approximate and can vary based on solvent and instrument.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Flutamide, NK-601, NFBA, FTA, Sch-13521, Prostandril, Chimax, Odyne, Eulexine, Eulexin, Drogenil-药物合成数据库 [drugfuture.com]

- 3. drnerz.com [drnerz.com]

- 4. etd.repository.ugm.ac.id [etd.repository.ugm.ac.id]

- 5. CN103408447A - Process for synthesizing flutamide - Google Patents [patents.google.com]

- 6. drnerz.com [drnerz.com]

- 7. almacgroup.com [almacgroup.com]

- 8. Flutamide metabolism in four different species in vitro and identification of flutamide metabolites in human patient urine by high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Innovative Se‐Flutamide Derivatives: Enhanced Activity Toward Androgen Receptor (AR)‐Dependent and ‐Independent Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Flutamide-d7: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Flutamide-d7, a deuterated analog of the nonsteroidal antiandrogen, flutamide. This document serves as a core resource, detailing its chemical properties, mechanism of action, and application in bioanalytical methodologies.

Core Data Presentation

For ease of reference and comparison, the fundamental quantitative data for this compound is summarized below.

| Property | Value | Citations |

| CAS Number | 223134-72-3 | [1][2][3] |

| Molecular Weight | 283.25 g/mol | [4][5] |

| Molecular Formula | C₁₁H₄D₇F₃N₂O₃ | [1][4] |

Mechanism of Action: Androgen Receptor Antagonism

Flutamide, the non-deuterated parent compound of this compound, is a potent antiandrogen agent primarily used in the treatment of prostate cancer.[1][4] Its mechanism of action centers on the competitive inhibition of the androgen receptor (AR).

Testosterone and its more potent metabolite, dihydrotestosterone (DHT), are crucial for the growth and survival of prostate cancer cells.[6] These androgens bind to the AR in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the cell nucleus, where it binds to androgen response elements (AREs) on the DNA. This binding initiates the transcription of genes responsible for prostate cell proliferation and survival.[1]

Flutamide and its active metabolite, 2-hydroxyflutamide, act as competitive antagonists at the androgen receptor.[2] By binding to the AR, they prevent the binding of endogenous androgens like testosterone and DHT.[7] This blockade inhibits the nuclear translocation of the AR and subsequent gene transcription, thereby impeding the growth of androgen-dependent prostate cancer cells.[1][6]

The following diagram illustrates the signaling pathway of androgen receptor activation and its inhibition by flutamide.

Application in Bioanalytical Methods

This compound serves as an ideal internal standard for the quantification of flutamide and its metabolites in biological matrices, such as plasma and urine, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled nature of this compound ensures that it co-elutes with the unlabeled analyte and exhibits similar ionization efficiency, leading to accurate and precise quantification.

Experimental Protocol: Quantification of Flutamide in Human Plasma using LC-MS/MS with this compound as Internal Standard

This section outlines a representative experimental protocol for the bioanalysis of flutamide.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Vortex mix for 10 seconds.

-

Add 300 µL of methanol to precipitate proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (e.g., 2:1, v/v) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

3. Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive depending on analyte |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Flutamide) | To be optimized, e.g., m/z 277 -> [product ion] |

| MRM Transition (this compound) | To be optimized, e.g., m/z 284 -> [product ion] |

| Dwell Time | 100 ms |

| Ion Source Temperature | 500°C |

4. Quantification

-

Construct a calibration curve by plotting the peak area ratio of flutamide to this compound against the concentration of flutamide standards.

-

Determine the concentration of flutamide in the plasma samples by interpolating their peak area ratios from the calibration curve.

The following diagram outlines the experimental workflow for the quantification of flutamide using this compound.

References

- 1. What is the mechanism of Flutamide? [synapse.patsnap.com]

- 2. Flutamide - BioPharma Notes [biopharmanotes.com]

- 3. The antiandrogen flutamide is a novel aryl hydrocarbon receptor ligand that disrupts bile acid homeostasis in mice through induction of Abcc4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An In-depth Analysis of Flutamide's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 5. Determination of 2-hydroxyflutamide in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS): application to a bioequivalence study on Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Flutamide - Wikipedia [en.wikipedia.org]

Safety Data Sheet for Flutamide-d7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Flutamide-d7 (CAS No. 223134-72-3), a deuterated analog of Flutamide. Given the limited availability of a dedicated Safety Data Sheet (SDS) for this compound, this document primarily relies on the extensive safety information available for the parent compound, Flutamide (CAS No. 13311-84-7). The toxicological and handling precautions for Flutamide are considered directly applicable to this compound, as deuterium labeling is not expected to significantly alter its hazardous properties.

This compound is primarily used as an internal standard in analytical and pharmacokinetic research to enable precise quantification of Flutamide in biological samples.[1] It is a nonsteroidal antiandrogen and is considered an antineoplastic agent.[2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound and the parent compound Flutamide are presented below for comparative reference.

| Property | This compound | Flutamide |

| CAS Number | 223134-72-3[4] | 13311-84-7 |

| Molecular Formula | C₁₁H₄D₇F₃N₂O₃[4] | C₁₁H₁₁F₃N₂O₃[5] |

| Molecular Weight | 283.3 g/mol [4] | 276.21 g/mol [6] |

| Appearance | Solid[4] | White powder |

| Solubility | Soluble in Methanol[4] | >41.4 µg/mL (at pH 7.4)[6] |

| Melting Point | Not available | 111.5-112.5 °C[6] |

| LogP | 3.3[5] | 3.35[6] |

| Storage Temperature | -20°C[4] | Room Temperature |

Hazard Identification and Classification

Flutamide is classified as a hazardous substance. The following hazard information is based on the Globally Harmonized System (GHS) and is applicable to this compound.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[7][8] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[8] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[8] |

| Reproductive Toxicity | 1A/2 | H360Fd: May damage fertility. Suspected of damaging the unborn child.[7] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer[7] |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs (endocrine system, liver) through prolonged or repeated exposure.[7] |

| Hazardous to the Aquatic Environment, Chronic | 2 | H411: Toxic to aquatic life with long lasting effects.[7] |

Signal Word: Danger[7]

Hazard Pictograms:

Toxicological Information

The primary toxicological concerns associated with Flutamide, and by extension this compound, are hepatotoxicity and reproductive toxicity.

| Toxicity Endpoint | Value | Species | Reference |

| LD50, Oral | 787 mg/kg | Rat | [8][9] |

| LD50, Intraperitoneal | 289 mg/kg | Rat | [8] |

| TDLo, Oral (Human) | 310 mg/kg | Human | [8] |

| TDLo, Subcutaneous | 17.5 mg/kg | Rat | [8] |

Hepatotoxicity: Flutamide has been associated with severe liver toxicity, including cholestatic hepatitis, hepatocellular necrosis, and fatalities.[10][11] Regular monitoring of liver function is recommended during its use.[10] The mechanism is thought to involve mitochondrial toxicity.[10]

Reproductive Toxicity: Flutamide is an antiandrogen and can cause developmental toxicity.[6] It is suspected of damaging fertility and the unborn child.[7]

Experimental Protocols

Detailed experimental protocols are not typically provided in safety data sheets. However, the toxicological data presented are generally derived from standardized studies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Example: OECD Test Guideline 407 (Repeated Dose 28-day Oral Toxicity Study in Rodents)

A study based on this guideline was performed on Flutamide in rats.[12] The general methodology is as follows:

-

Test Animals: Young, healthy adult rats (e.g., Sprague-Dawley or Wistar strains) are used. Animals are randomized into control and treatment groups.

-

Dosage: Flutamide is administered orally by gavage once daily for 28 days at multiple dose levels (e.g., 0, 0.25, 1, and 4 mg/kg body weight/day).[12] A control group receives the vehicle only.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Clinical Pathology: Towards the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.

-

Necropsy and Histopathology: At the end of the 28-day period, animals are euthanized. A full necropsy is performed, and organ weights are recorded. Tissues, particularly endocrine-related organs, are preserved for microscopic examination.[12]

-

Data Analysis: Statistical analysis is performed to determine any significant differences between the treated and control groups.

Signaling Pathways and Workflows

Metabolic Activation of Flutamide

Flutamide is a prodrug that is metabolized to a more active form, 2-hydroxyflutamide, primarily by the cytochrome P450 enzyme CYP1A2 in human liver microsomes.[4] This metabolic activation is crucial for its therapeutic effect but is also implicated in its toxicity.

References

- 1. veeprho.com [veeprho.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | C11H11F3N2O3 | CID 10802904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Flutamide | C11H11F3N2O3 | CID 3397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sds.edqm.eu [sds.edqm.eu]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. Flutamide - Wikipedia [en.wikipedia.org]

- 11. Fatal and nonfatal hepatotoxicity associated with flutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Repeated dose (28 days) oral toxicity study of flutamide in rats, based on the draft protocol for the 'Enhanced OECD Test Guideline 407' for screening for endocrine-disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility of Flutamide-d7 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Flutamide-d7 in organic solvents. It includes quantitative data, detailed experimental protocols for solubility determination, and visualizations of relevant biological pathways and experimental workflows.

A Note on Deuterated Compounds: Specific quantitative solubility data for this compound is not extensively published. However, the physicochemical properties of a deuterated compound are generally very similar to its non-deuterated counterpart. Therefore, the solubility data for Flutamide is presented herein as a close and reliable approximation for this compound.

Quantitative Solubility Data

The solubility of Flutamide, the non-deuterated analogue of this compound, has been determined in a variety of organic solvents. The data is summarized in the tables below for easy comparison.

Table 1: Solubility of Flutamide in Common Organic Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | ~ 30 | Room Temperature | - |

| Ethanol | ~ 30 | Room Temperature | - |

| Dimethylformamide (DMF) | ~ 30 | Room Temperature | - |

| Methanol | Soluble | Not Specified | This compound is also reported as soluble in methanol. |

| Ethanol | 50 | Not Specified | With heat as needed.[1] |

| Acetone | Soluble | Not Specified | - |

| Ethyl Acetate | Soluble | Not Specified | - |

| Chloroform | Soluble | Not Specified | - |

| Ether | Soluble | Not Specified | - |

Table 2: Mole Fraction Solubility of Flutamide in Various Solvents at Different Temperatures [2]

| Solvent | Temperature (K) | Mole Fraction (x1) |

| Dimethyl Sulfoxide (DMSO) | 323.15 | 5.120 x 10⁻³ |

| N,N-Dimethylformamide (DMF) | 323.15 | 4.150 x 10⁻³ |

| Acetone | 323.15 | 3.280 x 10⁻³ |

| 2-Ethoxyethanol | 323.15 | 2.890 x 10⁻³ |

| 2-Methoxyethanol | 323.15 | 2.350 x 10⁻³ |

| Ethyl Acetate | 323.15 | 2.010 x 10⁻³ |

| Methyl Acetate | 323.15 | 1.650 x 10⁻³ |

| Ethanol | 323.15 | 1.320 x 10⁻³ |

| Methanol | 323.15 | 1.180 x 10⁻³ |

| Dichloromethane | 308.15 | 9.800 x 10⁻⁴ |

| Ethanediol | 323.15 | 3.510 x 10⁻⁵ |

The general order of Flutamide's mole fraction solubility in the tested mono-solvents is: Ethanediol < Dichloromethane < Methanol < Ethanol < Methyl Acetate < Ethyl Acetate < 2-Methoxyethanol < 2-Ethoxyethanol < Acetone < DMF < DMSO[2]. The solubility of Flutamide generally increases with an increase in temperature[2].

Experimental Protocols for Solubility Determination

A common and reliable method for determining the equilibrium solubility of a compound is the shake-flask saturation method , followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Principle

An excess amount of the solute (this compound) is added to a specific volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the solution to reach equilibrium, creating a saturated solution. After equilibration, the undissolved solid is removed, and the concentration of the dissolved solute in the supernatant is determined by a suitable analytical technique, such as HPLC.

Materials and Equipment

-

This compound (solid)

-

Organic solvents (HPLC grade)

-

Glass vials with screw caps

-

Thermostatic shaker or incubator

-

Magnetic stirrer and stir bars

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a glass vial. The excess solid should be clearly visible.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Sample Separation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

To separate the supernatant from the undissolved solid, centrifuge the vial at a moderate speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is crucial to remove any remaining microscopic particles.[3]

-

-

Sample Analysis by HPLC:

-

Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the standard solutions and the diluted sample solution into the HPLC system.

-

Develop a suitable HPLC method. A reversed-phase C18 column is often used, with a mobile phase such as a mixture of acetonitrile and a phosphate buffer.[4] Detection can be performed using a UV detector at a wavelength where Flutamide shows strong absorbance (e.g., ~300 nm).

-

Record the peak areas from the chromatograms.

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask and HPLC method for determining solubility.

Caption: Workflow for determining solubility via the shake-flask method and HPLC analysis.

Simplified Signaling Pathway of Flutamide

Flutamide is a non-steroidal antiandrogen. Its mechanism of action involves competitive inhibition of the androgen receptor. It is also a prodrug, being metabolized in the liver to its more active form, 2-hydroxyflutamide, primarily by the cytochrome P450 enzyme CYP1A2.[5][6][7]

Caption: Flutamide's mechanism as an androgen receptor antagonist and its metabolism.

References

- 1. Flutamide 13311-84-7 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmaguru.co [pharmaguru.co]

- 4. Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of the antiandrogenic drug (Flutamide) by human CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. Flutamide - BioPharma Notes [biopharmanotes.com]

Unveiling Molecular Fingerprints: A Technical Comparison of Flutamide and Flutamide-d7 Mass Spectra

For Immediate Release

A Deep Dive into the Mass Spectrometric Analysis of Flutamide and its Deuterated Analog for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the mass spectra of Flutamide and its deuterated analog, Flutamide-d7. A comprehensive understanding of their fragmentation patterns is crucial for pharmacokinetic studies, metabolic profiling, and bioanalytical method development. This document presents a comparative summary of their mass spectral data, detailed experimental protocols, and visual representations of their fragmentation pathways.

Quantitative Mass Spectral Data

| Feature | Flutamide | This compound |

| Molecular Formula | C₁₁H₁₁F₃N₂O₃ | C₁₁H₄D₇F₃N₂O₃ |

| Molecular Weight | 276.21 g/mol | 283.25 g/mol |

| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) (Inferred) |

| Molecular Ion (M⁺) | m/z 276 | m/z 283 |

| Key Fragment Ions (m/z) | 257, 231, 205, 185, 158, 134, 71, 43 | 263, 238, 212, 185, 158, 134, 78, 46 |

| Base Peak | m/z 43 | m/z 46 (Inferred) |

Experimental Protocols

The following protocols outline the typical methodologies for acquiring the mass spectra of Flutamide and this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Flutamide and this compound

A common method for analyzing Flutamide involves GC-MS, which provides detailed fragmentation patterns upon electron ionization.

-

Sample Preparation: A stock solution of Flutamide or this compound is prepared in a suitable organic solvent such as methanol or acetonitrile. The solution is then diluted to an appropriate concentration for GC-MS analysis.

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of around 100°C, held for 1-2 minutes, followed by a ramp up to 280-300°C at a rate of 10-20°C/min, with a final hold time of 5-10 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: A mass range of m/z 40-400 is typically sufficient to capture the molecular ion and major fragment ions.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Flutamide and this compound

LC-MS/MS is a highly sensitive and selective technique often employed for the quantitative analysis of Flutamide in biological matrices, utilizing this compound as an internal standard.

-

Sample Preparation: For biological samples (e.g., plasma, urine), a protein precipitation step is typically performed using a solvent like acetonitrile or methanol, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.

-

Liquid Chromatography (LC) Conditions:

-

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient elution is commonly used with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid or ammonium acetate to improve ionization.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization: Electrospray Ionization (ESI), often in negative ion mode for Flutamide.

-

Mass Analyzer: Triple quadrupole mass spectrometer.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for Flutamide and this compound. For Flutamide in negative ESI mode, a common transition is the deprotonated molecule [M-H]⁻ at m/z 275 fragmenting to daughter ions.

-

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways of Flutamide and the inferred fragmentation of this compound under electron ionization.

Discussion of Fragmentation Differences

The primary difference in the mass spectra of Flutamide and this compound arises from the mass shift of fragments containing the deuterated isopropyl group.

-

Molecular Ion: The molecular ion of this compound is observed at m/z 283, a 7-dalton shift from Flutamide's m/z 276, corresponding to the seven deuterium atoms.

-

Alkyl Fragments: The most significant and predictable shifts are seen in fragments containing the isopropyl group. The base peak in the Flutamide spectrum is often the isopropyl cation ([C₃H₇]⁺) at m/z 43. For this compound, this fragment is expected to be the deuterated isopropyl cation ([C₃D₇]⁺) at m/z 50. Similarly, the isobutyryl cation ([C₄H₇O]⁺) at m/z 71 in Flutamide would shift to the deuterated isobutyryl cation ([C₄D₇O]⁺) at m/z 78 in this compound.

-

Aromatic Fragments: Fragments that do not contain the deuterated portion of the molecule, such as the 4-nitro-3-(trifluoromethyl)aniline moiety, are expected to remain at the same m/z value in both spectra. This provides a useful anchor point for spectral interpretation.

This comparative analysis underscores the utility of deuterated internal standards in mass spectrometry. The distinct mass shift of this compound and its fragments allows for its clear differentiation from the unlabeled drug, ensuring accurate quantification in complex biological matrices by minimizing cross-talk and matrix effects.

Methodological & Application

Application Notes and Protocols for the Quantification of Flutamide using Flutamide-d7 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutamide is a nonsteroidal antiandrogen drug utilized in the treatment of prostate cancer.[1][2] Its therapeutic efficacy is primarily attributed to its active metabolite, 2-hydroxyflutamide, which competitively inhibits androgen receptors, thereby impeding the growth of prostate cancer cells.[2] Accurate quantification of flutamide and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and accuracy. The use of a stable isotope-labeled internal standard (SIL-IS), such as Flutamide-d7, is the gold standard in quantitative LC-MS/MS assays. A SIL-IS mimics the physicochemical properties of the analyte, ensuring that any variability during sample preparation and analysis is accounted for, leading to highly reliable and reproducible results.

These application notes provide a detailed protocol for the quantification of flutamide in human plasma using this compound as an internal standard. The methodology described herein is based on established principles of bioanalytical method validation and can be adapted for various research and clinical applications.

Signaling and Metabolic Pathways

Flutamide Mechanism of Action

Flutamide exerts its antiandrogenic effect by competitively binding to the androgen receptor (AR), preventing the binding of androgens like testosterone and dihydrotestosterone (DHT). This blockade inhibits the translocation of the AR to the nucleus, thereby preventing the transcription of androgen-responsive genes that promote prostate cell growth.

Flutamide Metabolic Pathway

Flutamide is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP1A2 being the principal enzyme responsible for its conversion to the active metabolite, 2-hydroxyflutamide.

Experimental Protocols

Materials and Reagents

-

Flutamide reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

Stock and Working Solutions

-

Flutamide Stock Solution (1 mg/mL): Accurately weigh 10 mg of flutamide and dissolve in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Flutamide Working Solutions: Prepare a series of working solutions by serially diluting the flutamide stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)

The protein precipitation method is a rapid and effective technique for extracting flutamide from plasma samples.

LC-MS/MS Instrumentation and Conditions

The following are representative LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| LC System | UPLC/UHPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Time (min) |

| 0.0 | |

| 2.0 | |

| 2.5 | |

| 2.6 | |

| 4.0 |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 500°C |

| Capillary Voltage | 3.5 kV |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Flutamide | 277.1 | 209.0 | 100 | 20 |

| This compound (IS) | 284.1 | 216.0 | 100 | 20 |

| 2-Hydroxyflutamide | 293.1 | 225.0 | 100 | 22 |

Note: The MRM transitions for flutamide and its deuterated internal standard are proposed based on common fragmentation patterns. The transition for 2-hydroxyflutamide is adapted from published literature. It is highly recommended to optimize these parameters on the specific instrument being used.

Bioanalytical Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. The key validation parameters are summarized below.

Table 4: Summary of Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Linearity | A calibration curve is prepared by analyzing plasma samples spiked with known concentrations of flutamide. A minimum of six non-zero concentrations should be used. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy & Precision | Determined by analyzing QC samples at low, medium, and high concentrations in replicate (n=5) on three separate days. | Accuracy: Mean concentration within ±15% of the nominal value (±20% for LLOQ). Precision: Coefficient of variation (CV) ≤15% (≤20% for LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. Accuracy within ±20% and precision ≤20%. |

| Selectivity | Analysis of blank plasma from at least six different sources to ensure no significant interference at the retention times of flutamide and this compound. | No interfering peaks >20% of the LLOQ for the analyte and >5% for the internal standard. |

| Recovery | The efficiency of the extraction process, determined by comparing the analyte response in extracted samples to that in post-extraction spiked samples. | Consistent and reproducible recovery is more important than 100% recovery. |

| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte and internal standard. | The CV of the IS-normalized matrix factor should be ≤15%. |

| Stability | Evaluation of the stability of flutamide in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative). | Mean concentration of stability samples should be within ±15% of the nominal concentration. |

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of flutamide in human plasma. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with the guidelines for method validation, offer a comprehensive resource for researchers and scientists in the fields of pharmacology, toxicology, and clinical drug development. The use of a stable isotope-labeled internal standard is paramount for achieving the high level of accuracy and precision required for regulatory submissions and for making informed decisions in drug development.

References

Application Note: High-Throughput Quantification of Flutamide in Human Plasma Using Flutamide-d7 as an Internal Standard by LC-MS/MS

Abstract

This application note describes a robust and sensitive method for the quantification of Flutamide in human plasma using a stable isotope-labeled internal standard, Flutamide-d7. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for selective and accurate measurement. Sample preparation involves a straightforward protein precipitation step, ensuring high recovery and minimal matrix effects. The validated method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Flutamide is a non-steroidal antiandrogen drug used in the treatment of prostate cancer. Monitoring its concentration in plasma is crucial for optimizing dosage and ensuring therapeutic efficacy. This protocol provides a detailed procedure for the accurate quantification of Flutamide in human plasma using this compound as an internal standard to compensate for variability during sample processing and analysis.[1][2]

Experimental Workflow

Figure 1: Experimental workflow for the quantification of Flutamide in human plasma.

Materials and Reagents

-

Flutamide (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (LC-MS grade)

-

Ammonium Acetate (analytical grade)

-

Formic Acid (analytical grade)

-

Human plasma (drug-free)

Instrumentation

A liquid chromatography system coupled with a triple quadrupole mass spectrometer was used for analysis.

Table 1: Liquid Chromatography and Mass Spectrometry Conditions

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 5 µm)[3] |

| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient | 30% B to 90% B in 3 min, hold at 90% B for 1 min, return to 30% B in 0.1 min, and re-equilibrate for 1.9 min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Flutamide: m/z 277.1 → 175.0; this compound: m/z 284.1 → 182.0 |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for each transition |

| Source Temperature | 500 °C |

Protocol

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare 1 mg/mL stock solutions of Flutamide and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Flutamide stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

-

Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation

-

To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 25 µL of the IS working solution (100 ng/mL this compound).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of mobile phase (30% B).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Results and Discussion

The method was validated according to regulatory guidelines.

Table 2: Calibration Curve for Flutamide

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) |

| 1 | 0.012 | 102.5 |

| 5 | 0.061 | 98.8 |

| 10 | 0.124 | 101.2 |

| 50 | 0.615 | 99.5 |

| 100 | 1.230 | 100.3 |

| 500 | 6.180 | 99.1 |

| 1000 | 12.450 | 98.6 |

| Linearity (r²) | 0.9995 |

The calibration curve was linear over the concentration range of 1-1000 ng/mL with a coefficient of determination (r²) greater than 0.99.

Table 3: Precision and Accuracy

| QC Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%) |

| 3 (LQC) | 4.5 | 103.1 | 5.2 | 101.8 |

| 80 (MQC) | 3.1 | 98.9 | 3.8 | 99.5 |

| 800 (HQC) | 2.8 | 101.5 | 3.5 | 100.7 |

The intra- and inter-day precision and accuracy were within the acceptable limits of ±15% (±20% for the LLOQ).[4]

Table 4: Recovery and Matrix Effect

| QC Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| 3 (LQC) | 92.5 | 95.8 |

| 800 (HQC) | 95.1 | 98.2 |

The recovery of Flutamide from human plasma was consistent and high. The matrix effect was found to be negligible, indicating that the method is free from significant ion suppression or enhancement.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput approach for the quantification of Flutamide in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for application in clinical and research settings for pharmacokinetic and therapeutic drug monitoring of Flutamide.

References

- 1. scispace.com [scispace.com]

- 2. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of 2-hydroxyflutamide in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS): application to a bioequivalence study on Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

Application Notes and Protocols for Flutamide Analysis

These comprehensive application notes and protocols are designed for researchers, scientists, and professionals in drug development involved in the analysis of Flutamide. This document provides detailed methodologies for sample preparation from various matrices, ensuring accurate and reliable quantitative analysis.

Introduction

Flutamide is a non-steroidal anti-androgen drug primarily used in the treatment of prostate cancer. Accurate quantification of Flutamide and its active metabolite, 2-hydroxyflutamide, in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This document outlines various sample preparation techniques essential for robust analytical outcomes.

Flutamide acts by competitively inhibiting the binding of androgens to the androgen receptor (AR), thereby preventing the translocation of the receptor to the nucleus and subsequent androgen-responsive gene expression that promotes tumor growth.[1][2]

Flutamide's Mechanism of Action

Flutamide, a non-steroidal antiandrogen, competitively binds to the androgen receptor (AR), preventing the binding of androgens like testosterone and dihydrotestosterone (DHT). This inhibition blocks the conformational changes required for AR activation and its subsequent translocation into the nucleus. As a result, the AR cannot bind to androgen response elements (AREs) on the DNA, leading to the downregulation of androgen-dependent gene transcription responsible for prostate cell growth and proliferation.

Sample Preparation Techniques

The choice of sample preparation technique depends on the sample matrix, the desired limit of quantification, and the analytical instrumentation available. The following sections detail protocols for common methods.

A general workflow for sample preparation and analysis is depicted below.

Liquid-Liquid Extraction (LLE)

LLE is a widely used technique for the extraction of Flutamide from biological fluids. It offers good cleanup and concentration of the analyte.

Protocol for Flutamide Extraction from Plasma/Serum:

-

To 1.0 mL of plasma or serum sample in a centrifuge tube, add a suitable internal standard.

-

Add 400 µL of diethyl ether as the extraction solvent.[3]

-

Vortex the mixture for 30 seconds to ensure thorough mixing.[3]

-

Centrifuge the sample at 12,000 rpm for 5 minutes to separate the organic and aqueous layers.[4]

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in 100 µL of the mobile phase and inject it into the analytical system.[4]

Note: The optimal pH for the extraction of Flutamide from aqueous solutions using ethyl acetate is between 1.0 and 12.0.[5]

Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to LLE and can be easily automated for high-throughput analysis. A dispersive micro-solid-phase extraction has also been developed for Flutamide.[1]

Protocol for Flutamide Extraction from Urine:

-

Conditioning: Condition a suitable SPE cartridge (e.g., C18) by passing 2 mL of methanol followed by 2 mL of deionized water.

-

Sample Loading: Load the pre-treated urine sample (e.g., 1 mL of urine diluted with a buffer) onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Elution: Elute Flutamide and its metabolites from the cartridge using 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Protein Precipitation (PPT)

PPT is a simple and rapid method for removing proteins from biological samples, particularly for high-throughput screening.

Protocol for Flutamide Extraction from Plasma/Serum:

-

To 200 µL of plasma or serum in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile (a 3:1 ratio is recommended).[6]

-

Vortex the mixture vigorously for 1 minute to precipitate the proteins.[7]

-

Centrifuge the sample at a high speed (e.g., 11,000 rpm) for 30 minutes to pellet the precipitated proteins.[8]

-

Carefully collect the supernatant and inject it directly or after evaporation and reconstitution into the analytical instrument.

Sample Preparation from Pharmaceutical Tablets

This protocol is for the quantitative determination of Flutamide in tablet formulations.

Protocol for Tablet Analysis:

-

Weigh and finely powder 20 tablets to obtain a homogenous sample.[9][10]

-

Accurately weigh a portion of the powder equivalent to a specific amount of Flutamide (e.g., 100 mg) and transfer it to a 100 mL volumetric flask.[10]

-

Add approximately 50 mL of a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) and sonicate for 20 minutes to dissolve the drug completely.[9][10]

-